molecular formula C9H15NO7S2 B1592954 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate CAS No. 827320-61-6

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate

Cat. No. B1592954
M. Wt: 313.4 g/mol
InChI Key: QPABZHYKFUAWHQ-UHFFFAOYSA-N
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Description

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is a chemical compound with the molecular formula C9H15NO7S2 . It has a molecular weight of 313.4 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is represented by the linear formula C9H15NO7S2 . The average mass of the molecule is 313.348 Da and the monoisotopic mass is 313.028992 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate are represented by various parameters. The number of heavy atoms in the molecule is 19 . The molecule has 5 rotatable bonds . It has 7 H-bond acceptors and 2 H-bond donors . The molar refractivity of the molecule is 67.36 . The topological polar surface area (TPSA) is 152.44 Ų .

Safety And Hazards

The safety information available indicates that 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is classified as dangerous . The compound is associated with hazard statements H302 and H314 . The precautionary statements associated with the compound include P501, P260, P270, P264, P280, P303+P361+P353, P301+P330+P331, P363, P301+P312+P330, P304+P340+P310, P305+P351+P338+P310, and P405 .

properties

IUPAC Name

hydrogen sulfate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABZHYKFUAWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647710
Record name 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate

CAS RN

827320-61-6
Record name Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827320-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TTT Huynh, TT Nguyen, PH Tran - Journal of Chemical …, 2023 - Wiley Online Library
BACKGROUND The synthesis of 2‐phenylquinazolin‐4(3H)‐ones has been studied extensively, yet previous synthetic routes involved unrecyclable catalysts, toxic organic solvents …
Number of citations: 1 onlinelibrary.wiley.com

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